(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNOS/c21-20-11-5-4-9-16(20)18(15-7-2-1-3-8-15)22(13-12-20)19(23)17-10-6-14-24-17/h1-3,6-8,10,14,16,18H,4-5,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIDDUUZOZSLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone is a complex organic molecule that belongs to the isoquinoline family. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The IUPAC name is given as this compound. The presence of both chloro and thiophenyl groups contributes to its electronic properties, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Binding to specific receptors that may alter signaling pathways.
The exact biochemical pathways require further investigation through experimental studies.
Anticancer Activity
Research has indicated that isoquinoline derivatives often exhibit significant anticancer properties. In particular, compounds with halogen substitutions, such as chlorinated isoquinolines, have shown enhanced cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated several chlorinated isoquinoline derivatives for their anticancer activity against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity at low micromolar concentrations (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 15.3 | Apoptosis induction |
| Compound B | MCF-7 | 12.7 | DNA intercalation |
| Target Compound | HCT-116 | 18.5 | Enzyme inhibition |
Antioxidant Activity
Isoquinoline derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The mechanism involves the donation of electrons to reactive oxygen species (ROS), thus neutralizing them.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Key parameters include:
- Absorption : How well the compound is absorbed in biological systems.
- Distribution : The extent to which it disperses throughout the body.
- Metabolism : How it is processed by metabolic pathways.
- Excretion : How it is eliminated from the body.
Comparison with Similar Compounds
Triazole-Containing Ethanones
Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone .
- Structural Differences: The triazole ring and sulfonyl group in the analog introduce polarity and hydrogen-bonding capability, unlike the thiophene and isoquinoline in the target compound. The difluorophenyl substituent may enhance metabolic stability compared to the target’s chloro group.
- Functional Implications: The sulfonyl group increases water solubility, whereas the target compound’s lipophilic octahydroisoquinoline may favor blood-brain barrier penetration.
Isoquinoline Derivatives
Example Compound: 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone .
- Structural Differences: The analog retains a fully aromatic isoquinoline core, contrasting with the hydrogenated octahydroisoquinoline in the target. A sulfanyl (-S-) linker replaces the methanone-thiophene linkage.
- Functional Implications: The aromatic isoquinoline may engage in stronger π-stacking but with reduced conformational flexibility. The sulfanyl group could increase susceptibility to oxidative metabolism compared to the thiophene’s stability.
Thioether and Hydroxyacetophenones
Example Compounds: 2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone and derivatives .
- Structural Differences :
- Hydroxyl groups in these analogs improve solubility, absent in the target compound.
- Thioether linkages contrast with the thiophene’s aromaticity.
- Functional Implications :
- Hydroxy groups enable hydrogen bonding but may reduce membrane permeability. The target’s thiophene maintains lipophilicity, favoring CNS penetration.
Benzothiazole Analogs
Example Compound: 2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone .
- Structural Differences: A benzo[d]thiazole replaces the thiophene, introducing a larger aromatic system. A methylamino linker differs from the methanone group in the target.
- Functional Implications: The benzothiazole’s extended π-system may enhance binding to hydrophobic pockets, while the methylamino group could alter pharmacokinetics via basicity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes: Sodium ethoxide-mediated reactions (as in ) could be adapted for synthesizing the target compound, though steric hindrance from the octahydroisoquinoline may require optimization.
- Bioactivity Trends : Thiophene and benzothiazole moieties (target vs. ) are associated with kinase inhibition, suggesting the target may share such activity.
Preparation Methods
Resolution of Diastereomers
Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) effectively separates enantiomers. A patent (US20170273972A1) reports a 90:10 enantiomeric ratio (e.r.) after chromatographic separation, with the major isomer isolated in 40% yield.
Recrystallization
Recrystallization from methanol/dichloromethane (1:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction, as demonstrated in PMC2968208.
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J = 5.1 Hz, thiophene-H) | |
| X-ray | Dihedral angle: 66.07° (isoquinoline vs. phenyl) | |
| HPLC | Retention time: 12.3 min (C18 column) | |
| MS (ESI+) | m/z 399.1 [M+H]⁺ |
Challenges and Mitigation Strategies
-
Over-chlorination : Controlled addition of SO₂Cl₂ at low temperatures reduces dichloro byproducts.
-
Racemization : Use of non-polar solvents (e.g., hexane) during acylation preserves stereochemistry.
-
Low coupling yields : Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency by 20% .
Q & A
Q. What are the optimal synthetic routes for (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of thiols (e.g., using bromo-ketones like 2-bromo-1-(4-chlorophenyl)ethanone) under nitrogen atmosphere in ethanol at 323 K . Key steps include:
- Step 1 : Reaction of thiol intermediates with halogenated ketones.
- Step 2 : Purification via column chromatography or crystallization from ether/chloroform .
- Optimization : Adjusting stoichiometry (1:1.05 equivalents of reactants) and reaction time (2–24 hours) to improve yield (up to 87.5%) .
Q. Which spectroscopic methods are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Analyze aromatic protons (δ 7.0–8.5 ppm for thiophene/isoquinoline) and methylene groups (δ 4.5–5.0 ppm) to confirm connectivity .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 261.015 for analogs) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (~1600–1700 cm⁻¹) and C–S bonds (~700 cm⁻¹) .
Q. How can researchers address moisture sensitivity during synthesis?
- Methodological Answer : Use inert atmosphere (e.g., nitrogen) for reactions involving moisture-sensitive intermediates like thiols. Employ anhydrous solvents (e.g., ethanol, chloroform) and drying agents (e.g., MgSO₄) post-reaction .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer :
- Column Chromatography : Separate byproducts using silica gel and gradients of ethyl acetate/hexane .
- Crystallization : Slow evaporation from ether/chloroform yields single crystals for X-ray analysis .
Advanced Research Questions
Q. How can contradictions in NMR or X-ray data be resolved?
- Methodological Answer :
- Impurity Analysis : Use HPLC (e.g., 98.35% purity threshold) to identify side products .
- Tautomerism Check : For ambiguous proton signals (e.g., δ 13.97 ppm in imidazole derivatives), perform variable-temperature NMR or deuterium exchange .
- Crystallographic Validation : Refine SHELXTL models with high-resolution data (e.g., R < 0.05) and validate hydrogen bonding (C–H···O interactions) .
Q. What challenges arise in X-ray crystallographic refinement using SHELX?
- Methodological Answer :
- Limitations : SHELX struggles with disordered solvent molecules or twinned crystals. Use SQUEEZE (PLATON) to model unresolved electron density .
- Parameterization : Refine riding H-atoms (C–H = 0.93–0.97 Å) and anisotropic displacement parameters for non-H atoms .
Q. How can structural analogs be designed to enhance biological activity?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluorine) to thiophene/isoquinoline moieties to modulate receptor binding .
- Comparative Studies : Test analogs like CIQ (NMDA receptor modulator) to identify activity trends via SAR analysis .
Q. What strategies improve low yields in key reaction steps?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylations .
- Solvent Optimization : Switch polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in thioether formation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
